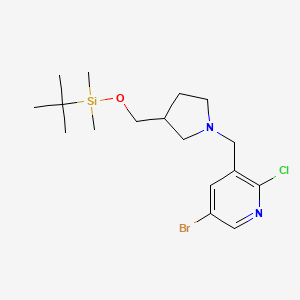

5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine

Descripción

Propiedades

IUPAC Name |

[1-[(5-bromo-2-chloropyridin-3-yl)methyl]pyrrolidin-3-yl]methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BrClN2OSi/c1-17(2,3)23(4,5)22-12-13-6-7-21(10-13)11-14-8-15(18)9-20-16(14)19/h8-9,13H,6-7,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUVOOFVKMADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BrClN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112780 | |

| Record name | 5-Bromo-2-chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-13-6 | |

| Record name | 5-Bromo-2-chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This section provides an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A brominated pyridine ring .

- A chlorine substituent .

- A pyrrolidine moiety modified with a tert-butyldimethylsilyloxy group.

Molecular Formula

The molecular formula for this compound is .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . A study focused on the structure-activity relationship (SAR) of brominated pyridines demonstrated significant inhibitory effects against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Anticancer Potential

Evidence suggests that the compound may possess anticancer activity . In vitro studies have shown that derivatives of chloropyridines can induce apoptosis in cancer cell lines. For instance, a related compound was observed to inhibit cell proliferation in human breast cancer cells through mechanisms involving cell cycle arrest and apoptosis .

Neuroprotective Effects

The pyrrolidine component is hypothesized to contribute to neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated pyridines, including derivatives of this compound). Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Cancer Cell Line Studies : Research conducted on chloropyridine derivatives showed that they could inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that compounds with similar structures could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease. This suggests that this compound may have therapeutic potential in neurodegenerative conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development

- STING Agonists: Research has indicated that compounds similar to 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine can act as agonists for the STING (Stimulator of Interferon Genes) pathway, which is crucial in immune response modulation. This pathway has been targeted for developing anti-cancer therapies by enhancing the immune system's ability to fight tumors .

- Antiviral Agents: The compound's structure allows it to interact with various biological targets, making it a candidate for antiviral drug development. Its potential efficacy against viral infections is an area of ongoing research.

- Neuroscience Research

Biological Research Applications

- Proteomics

- Chemical Biology

Case Studies

Comparación Con Compuestos Similares

Chemical Identity :

Structural Features :

Commercial Availability :

Comparison with Structurally Similar Compounds

Compounds with Pyrrolidine and Silyloxy Substituents

Key Insights :

Bromo-Chloro Pyridine Derivatives

Key Insights :

- 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1) lacks the TBS-pyrrolidine moiety, resulting in lower molecular weight and higher solubility .

Pyrrolo[2,3-b]pyridine Analogs

Key Insights :

- Pyrrolo[2,3-b]pyridines exhibit planar, conjugated systems, improving π-π stacking in protein binding compared to the non-fused pyridine core of the target compound .

- Ethynyl substituents enable modular synthesis via Sonogashira coupling, a strategy applicable to the target compound’s alkyl-pyrrolidine group .

Comparative Yields :

- Similar pyrrolidine-containing compounds (e.g., HB466 series) are synthesized with 65–75% yields via column chromatography .

- Pyrrolo[2,3-b]pyridines (e.g., 20b–20d) achieve 51–75% yields using Sonogashira or Suzuki-Miyaura couplings .

Physicochemical and Pharmacological Properties

| Property | Target Compound | 3-Amino-5-bromo-2-chloropyridine | 5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine |

|---|---|---|---|

| LogP | ~4.2 (estimated) | 1.8 | 3.5 |

| Solubility (Water) | Low | Moderate | Low |

| Metabolic Stability | High (due to TBS) | Low | Moderate |

Activity Notes:

- The TBS group in the target compound likely prolongs half-life in vivo compared to non-silylated analogs .

- Pyrrolo[2,3-b]pyridines show promise as kinase inhibitors, suggesting the target compound may have similar applications .

Métodos De Preparación

Core Synthetic Strategy Overview

The synthesis of 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine typically involves:

- Functionalization of a halogenated pyridine core, specifically 5-bromo-2-chloropyridine.

- Introduction of a pyrrolidine substituent via nucleophilic substitution or cross-coupling.

- Protection of the hydroxyl group on the pyrrolidine side chain using tert-butyldimethylsilyl (TBDMS) group.

The key challenges include selective substitution at the 3-position of the pyridine ring and stable protection of the hydroxyl group to prevent side reactions.

Starting Material Preparation: 5-Bromo-2-chloropyridine

The halogenated pyridine core, 5-bromo-2-chloropyridine , is a crucial intermediate. Its preparation and reactivity are well-documented:

- It can be synthesized by bromination of 2-chloropyridine or by halogen exchange reactions.

- The bromo and chloro substituents serve as reactive sites for further substitution or cross-coupling reactions.

- The compound can undergo nucleophilic aromatic substitution (NAr), metalation, and cross-coupling reactions such as Suzuki-Miyaura or Heck coupling to introduce various substituents at the 3-position.

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution (NAr) | Replacement of bromo or chloro substituents by nucleophiles under electron-deficient pyridine ring conditions. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C bonds, enabling introduction of pyrrolidinylmethyl groups. |

| Metalation | Generation of organometallic intermediates for further functionalization. |

Introduction of the Pyrrolidinylmethyl Group

The substitution at the 3-position of the pyridine ring with a (3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl group involves:

- Preparation of the pyrrolidine derivative bearing a hydroxyl group protected as a TBDMS ether.

- The pyrrolidine nitrogen is linked via a methylene (-CH2-) bridge to the pyridine ring.

- This linkage is typically achieved through nucleophilic substitution of the 3-position halogen (bromo or chloro) by the pyrrolidinylmethyl nucleophile or via palladium-catalyzed cross-coupling reactions.

Protection of the hydroxyl group as a TBDMS ether is critical to:

- Prevent unwanted side reactions during coupling.

- Enhance the stability and solubility of intermediates.

- Facilitate purification.

Protection of Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS) Group

The hydroxyl group on the pyrrolidine side chain is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions, commonly imidazole or pyridine as base, in anhydrous solvents such as dichloromethane or DMF.

Typical conditions:

| Reagent/Condition | Purpose |

|---|---|

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating agent to protect hydroxyl group. |

| Imidazole or pyridine | Base to catalyze silylation reaction. |

| Anhydrous solvent | Prevents hydrolysis of silyl ether. |

| Room temperature to mild heating | Reaction proceeds efficiently. |

The silylation reaction proceeds via nucleophilic attack of the hydroxyl oxygen on TBDMSCl, displacing chloride and forming a stable silyl ether.

Example Synthetic Route Summary

Based on literature precedents for similar compounds and halogenated pyridine derivatives, a plausible synthetic route is:

- Synthesis of 5-bromo-2-chloropyridine (starting material).

- Preparation of 3-(hydroxymethyl)pyrrolidine .

- Protection of hydroxymethyl group on pyrrolidine with TBDMSCl to yield 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidine.

- Formation of the pyrrolidin-1-ylmethyl nucleophile (e.g., via deprotonation or halogenation at the N-1 position).

- Nucleophilic substitution or palladium-catalyzed cross-coupling of the 3-position of 5-bromo-2-chloropyridine with the protected pyrrolidinylmethyl nucleophile to form the target compound.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl protection | TBDMSCl, imidazole, DCM, RT, 3-6 h | 85-95 | High selectivity, minimal side products |

| Nucleophilic substitution | Base (e.g., NaH), DMF, 50-80 °C, 12-24 h | 60-75 | Moderate to good yield, dependent on nucleophile reactivity |

| Pd-catalyzed cross-coupling | Pd(PPh3)4 or Pd2(dba)3, base (K2CO3), toluene, reflux | 70-90 | Efficient for C-N bond formation, mild conditions |

Mechanistic Insights

- The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution at the 3-position, especially when activated by halogens.

- The silyl protection group stabilizes the hydroxyl function during harsh reaction conditions.

- Palladium-catalyzed cross-coupling allows for selective C-N bond formation with high regioselectivity.

Summary Table: Key Preparation Methods

| Preparation Aspect | Methodology | Advantages | Challenges |

|---|---|---|---|

| Halogenated Pyridine Synthesis | Bromination/chlorination of pyridine | Readily available intermediates | Control of regioselectivity |

| Hydroxyl Protection | TBDMSCl silylation | Protects hydroxyl, stable | Requires anhydrous conditions |

| Pyrrolidinylmethyl Introduction | Nucleophilic substitution or Pd-catalyzed cross-coupling | High selectivity, efficient | Sensitive to reaction conditions |

| Final Purification | Chromatography or crystallization | High purity product | Separation of close analogs |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine, and how are intermediates purified?

- Methodology : The compound is synthesized via multi-step reactions, often starting with halogenated pyridine precursors. A key step involves introducing the pyrrolidine-silyl ether moiety through nucleophilic substitution or coupling reactions. For example, Sonogashira coupling (used in structurally similar pyrrolopyridines) requires palladium catalysts and optimized conditions (e.g., 140°C under argon) to achieve yields >70% . Purification typically employs silica gel chromatography with gradients of heptane/ethyl acetate (7:3 ratio), as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodology :

- ¹H NMR : Focus on aromatic protons (δ 8.3–8.8 ppm for pyridine/pyrrolidine protons), tert-butyldimethylsilyl (TBS) methyl groups (δ ~0.1–0.3 ppm), and methine protons adjacent to the silyloxy group (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 419.86) and checks for silyl group stability during ionization .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) protecting group influence the compound’s reactivity in downstream functionalization?

- Methodology : The TBS group enhances steric protection of the hydroxymethyl-pyrrolidine moiety, preventing unwanted oxidation or nucleophilic attack. Its stability under basic/neutral conditions allows selective deprotection (e.g., using TBAF) for late-stage modifications. Comparative studies of silyl ether analogs show that TBS provides superior stability over trimethylsilyl (TMS) in cross-coupling reactions .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

- Methodology : Modifications to the pyrrolidine ring (e.g., substituents at the 3-position) or pyridine halogenation patterns significantly impact biological activity. For instance:

- Bromine at the 5-position enhances electrophilic reactivity for nucleophilic aromatic substitution, critical for binding to biological targets .

- Replacement of the TBS group with methoxy or trifluoromethyl groups alters solubility and target affinity, as seen in analogs with IC₅₀ shifts of >10-fold in kinase inhibition assays .

Q. How can researchers resolve contradictions in synthetic yields or by-product formation across different protocols?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) and solvents (DMF vs. THF) to minimize side reactions like dehalogenation .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., desilylated intermediates) and adjust protecting group strategies accordingly .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Model the compound into binding pockets (e.g., kinase ATP sites) using software like AutoDock Vina, prioritizing hydrophobic interactions with the TBS group and halogen bonding with the bromine .

- MD Simulations : Assess stability of the pyrrolidine-silyl moiety in aqueous environments, which correlates with membrane permeability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.